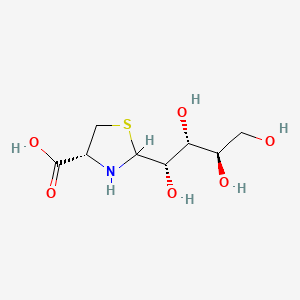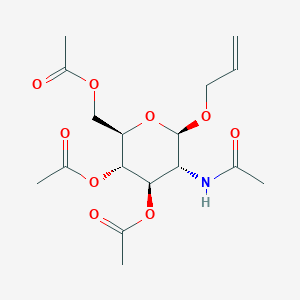
2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-thiazolidin-4-ones, including derivatives like "2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid," involves various strategies. These compounds can be synthesized through reactions involving key intermediates like substituted anilines and thioglycolic acid, leading to a wide variety of substituted 1,3-thiazolidin-4-ones. The synthetic routes provide significant scope for modifications in the 2 and 3 positions of the thiazolidinone ring, offering a broad range of derivatives with diverse chemical and biological properties (Cunico, Gomes, & Vellasco, 2008).
Molecular Structure Analysis
1,3-Thiazolidin-4-ones feature a five-membered ring containing two heteroatoms, sulfur at position 1 and nitrogen at position 3, with a carbonyl group at position 4. The molecular structure of these compounds allows for various substitutions, which can significantly impact their biological activity. Advanced synthetic methodologies have been developed to obtain functionalized analogs, highlighting the importance of the molecular structure in determining the compound's biological potential and stability (Santos, Jones Jr, & Silva, 2018).
Chemical Reactions and Properties
1,3-Thiazolidin-4-ones undergo diverse chemical reactions that offer enormous scope in medicinal chemistry. These reactions include various modifications at different positions of the thiazolidinone ring, leading to a wide array of derivatives with potential biological activities. The chemical properties of these compounds are central to their application in drug design and synthesis (Issac & Tierney, 1996).
Applications De Recherche Scientifique
Chemical Synthesis and Biological Potential
The chemical synthesis and biological potential of thiazolidine derivatives, including structures like 2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid, have been extensively studied. Thiazolidine and its analogues, such as glitazones and rhodanines, demonstrate significant pharmacological importance, with applications ranging from medicinal chemistry to the development of new drugs targeting various diseases. The synthesis of these compounds dates back to the mid-nineteenth century, focusing on structural and biological properties and the development of green synthesis methods due to environmental concerns. Studies highlight the thiazolidine nucleus's role in commercial pharmaceuticals and its future potential in medicinal chemistry (Santos, Jones Jr., & Silva, 2018).
Anticancer and Antimicrobial Applications
Thiazolidinones, including derivatives structurally related to 2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid, have been identified as promising scaffolds for developing antibacterial, antiviral, antidiabetic, and anticancer agents. Quantitative Structure-Activity Relationship (QSAR) studies on 4-thiazolidinones emphasize their potential in designing new anticancer agents, highlighting the significance of hydrogen at specific positions in interactions with biological targets (Devinyak, Zimenkovsky, & Lesyk, 2013).
Drug Synthesis and Green Chemistry
Levulinic acid (LEV), derived from biomass, has been highlighted for its role in drug synthesis, offering a sustainable and cost-effective approach. LEV and its derivatives are crucial for synthesizing various drugs, indicating a significant shift towards green chemistry in pharmaceutical development. This approach aligns with the principles of reducing environmental impact and utilizing renewable resources, making it relevant to the synthesis and application of thiazolidine derivatives (Zhang et al., 2021).
Propriétés
IUPAC Name |
(4R)-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-DVEMRHSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(D-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)





![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

